molecular formula C8H13NO2 B1400143 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid CAS No. 1600452-33-2

1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid

Cat. No. B1400143
M. Wt: 155.19 g/mol
InChI Key: SYCOUMOHXFQOLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) . These enzymes catalyze the conversion of SAM to ACC. Subsequently, ACC is oxidized to ethylene by ACC oxidases (ACOs) . The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM, followed by the formation of ACC (Figure 1) .


Chemical Reactions Analysis

ACC serves as the direct precursor of ethylene , a plant hormone. It participates in the complex network of interactions between phytohormones, regulating various developmental processes and responses to environmental stresses. The conversion of ACC to ethylene involves ACS and ACO enzymes, with ACS being the rate-limiting step in ethylene biosynthesis .

Scientific Research Applications

Plant Growth and Ethylene Production

1-aminocyclopropane-1-carboxylic acid (ACC) plays a crucial role in plant biology as a precursor of the plant hormone ethylene. Ethylene is vital for various plant processes, including ripening, growth, and response to stress. Research has shown that ACC is involved in the synthesis of ethylene, which is responsible for ripening in fruit and other plant processes (Lizada & Yang, 1979). Additionally, the compound has been implicated in signaling pathways independent of ethylene biosynthesis, indicating a broader role in plant growth and development (Polko & Kieber, 2019).

Enzyme Inhibition and Biological Activity

ACC and its derivatives have attracted attention due to their biological activities, including enzyme inhibition and antimicrobial properties. These compounds are of interest because they are widespread across various natural products like fatty acids, terpenes, steroids, and amino acids (Coleman & Hudson, 2016). The unique properties of the cyclopropyl group are thought to be responsible for selective enzyme inhibition by many cyclopropyl amino acids (Groth et al., 1993).

Ethylene Biosynthesis and Metabolism

The metabolism of ACC is also a topic of interest, especially in relation to ethylene biosynthesis and the formation of conjugates like malonylamino cyclopropane-1-carboxylic acid in plants. These conjugates and the associated metabolism pathways play essential roles in plant physiology and stress responses (Hoffman et al., 1982). The research sheds light on the conversion of ACC into nonvolatile metabolites and the occurrence of these conjugates in plants.

Future Directions

Figure 1: Ethylene biosynthetic pathway and 1-aminocyclopropane 1-carboxylic acid (ACC) conjugation.

properties

IUPAC Name

1-(cyclopropylmethylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8(3-4-8)9-5-6-1-2-6/h6,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCOUMOHXFQOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
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1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
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1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
Reactant of Route 4
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
Reactant of Route 5
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
Reactant of Route 6
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid

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